N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine
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Overview
Description
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine is a compound that combines the structural features of 1,10-phenanthroline and L-phenylalanine 1,10-Phenanthroline is a heterocyclic organic compound known for its ability to form stable complexes with metal ions, while L-phenylalanine is an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine typically involves the following steps:
Preparation of 1,10-Phenanthroline Derivative: The 1,10-phenanthroline moiety can be synthesized through a series of reactions, including the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent.
Coupling with L-Phenylalanine: The 1,10-phenanthroline derivative is then coupled with L-phenylalanine using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenanthroline moiety may yield phenanthroline-N-oxide derivatives .
Scientific Research Applications
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine involves its ability to chelate metal ions through the phenanthroline moiety. This chelation can affect various molecular targets and pathways, including:
Metal Ion Transport: Facilitates the transport of metal ions across cell membranes.
Enzyme Inhibition: Inhibits metalloenzymes by binding to their active sites.
DNA Intercalation: Intercalates into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound known for its metal-chelating properties.
2,2’-Bipyridine: Another chelating ligand with similar coordination chemistry properties.
Phenylalanine Derivatives: Compounds like N-phenylacetyl-L-phenylalanine, which have different functional groups attached to the phenylalanine moiety.
Uniqueness
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine is unique due to the combination of the metal-chelating phenanthroline moiety and the biologically active L-phenylalanine. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
873543-79-4 |
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Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S)-2-(1,10-phenanthrolin-2-ylmethylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H19N3O2/c26-22(27)19(13-15-5-2-1-3-6-15)24-14-18-11-10-17-9-8-16-7-4-12-23-20(16)21(17)25-18/h1-12,19,24H,13-14H2,(H,26,27)/t19-/m0/s1 |
InChI Key |
ANHAJXKXUZPVCP-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Origin of Product |
United States |
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